

Famoxadone vs. Azoxystrobin: A Comparative Efficacy Analysis for Researchers

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Compound of Interest

Compound Name: *Famoxon*

Cat. No.: *B147054*

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This guide provides a detailed comparative analysis of the fungicides famoxadone and azoxystrobin, focusing on their efficacy, mechanisms of action, and performance in controlling key plant pathogens. The information is intended for researchers, scientists, and professionals in drug development and crop protection. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.

Executive Summary

Famoxadone and azoxystrobin are both highly effective fungicides belonging to the Quinone outside Inhibitor (QoI) class (FRAC Group 11). Their primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the cytochrome bc1 complex (Complex III) at the Qo site, thereby blocking electron transport and preventing ATP synthesis. This disruption of energy production leads to the cessation of fungal growth and spore germination. While sharing a common target, their distinct chemical structures and properties result in differences in efficacy against specific pathogens and in their interaction with the target site. This guide explores these differences through a review of available experimental data.

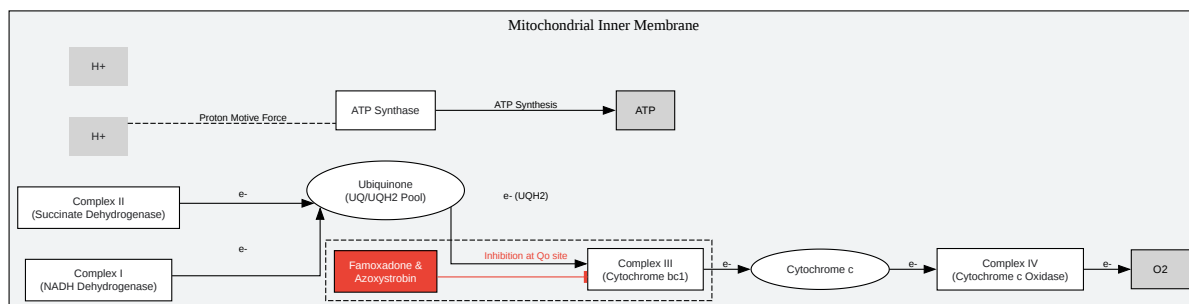
Mechanism of Action

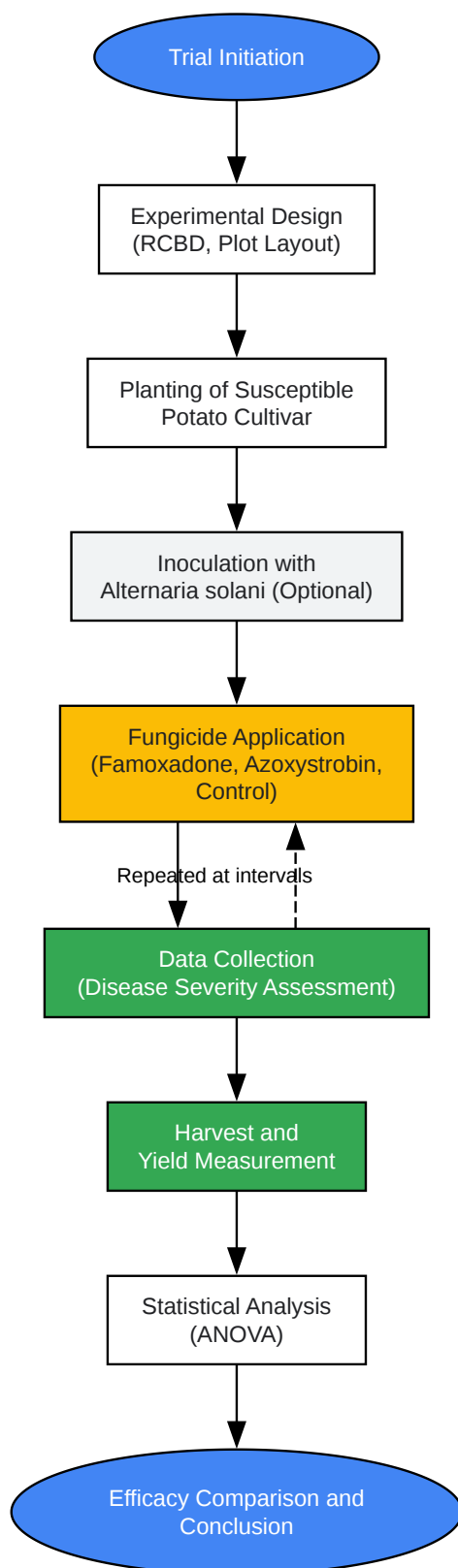
Both famoxadone and azoxystrobin target the cytochrome bc1 complex in the mitochondrial respiratory chain. They bind to the quinol outer binding site (Qo site) of cytochrome b, which is a critical component of Complex III. This binding action obstructs the transfer of electrons from

ubiquinol to cytochrome c1, a vital step in the production of ATP, the primary energy currency of the cell.

Although both are QoI fungicides, their binding interactions at the Qo site differ. Azoxystrobin is a strobilurin, while famoxadone belongs to the oxazolidinedione chemical class. These structural differences can influence their binding affinity and efficacy, particularly in the context of fungicide resistance, where mutations in the cytochrome b gene can alter the binding site.

Below is a diagram illustrating the shared signaling pathway inhibited by both famoxadone and azoxystrobin.





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